Tazide

Antimicrobial susceptibility Pseudomonas aeruginosa MIC90

Tazide is a branded pharmaceutical formulation containing ceftazidime, a third-generation, semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration. Its chemical name is 1-[[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium hydroxide, inner salt.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B15551996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazide
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H16N4O/c1-9(17)12(14-2)7-10-3-5-11(6-4-10)8-15-16-13/h3-6,12,14H,7-8H2,1-2H3/t12-/m0/s1
InChIKeyPBIAHQJVIXUYAA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tazide (Ceftazidime) Procurement Guide: Third-Generation Cephalosporin Antibiotic Specifications


Tazide is a branded pharmaceutical formulation containing ceftazidime, a third-generation, semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration [1]. Its chemical name is 1-[[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium hydroxide, inner salt [2]. The compound is distinguished from other cephalosporins primarily by its exceptional activity against Pseudomonas aeruginosa and its high stability to a wide range of β-lactamases [3].

Why Tazide (Ceftazidime) Cannot Be Directly Substituted by Other Cephalosporins: A Data-Driven Perspective


While several third-generation cephalosporins share a similar spectrum of activity against Enterobacteriaceae, critical differences in anti-pseudomonal potency, β-lactamase stability, and pharmacokinetic profiles preclude simple substitution [1]. For instance, ceftriaxone and cefotaxime, commonly used alternatives, demonstrate significantly inferior activity against Pseudomonas aeruginosa, a key pathogen in nosocomial and immunocompromised patient populations [2]. Furthermore, ceftazidime's unique stability against many AmpC β-lactamases, a common resistance mechanism, is not uniformly shared by other cephalosporins like cefoperazone or ceftriaxone [3]. The following quantitative evidence details these specific points of differentiation that are essential for informed procurement and scientific selection.

Quantitative Differentiation of Tazide (Ceftazidime) from Key Comparators


Superior Anti-Pseudomonal Activity: Ceftazidime vs. Cefoperazone (MIC90 Comparison)

Ceftazidime demonstrates significantly greater in vitro activity against Pseudomonas aeruginosa compared to cefoperazone, a related third-generation cephalosporin with anti-pseudomonal claims. In a comparative study of extended-spectrum cephalosporins against Gram-negative bacilli from blood cultures, the MIC90 for ceftazidime was 4 mg/L, while for cefoperazone it was 16 mg/L [1]. This represents a 4-fold difference in potency.

Antimicrobial susceptibility Pseudomonas aeruginosa MIC90

Enhanced Bactericidal Potency: Ceftazidime Serum Titers vs. Piperacillin and Gentamicin

Ceftazidime exhibits superior serum bactericidal activity against Pseudomonas aeruginosa when compared to piperacillin and gentamicin. In a comparative study of six antipseudomonal agents, the mean peak serum bactericidal titer for ceftazidime was 1:46.5, significantly higher than that for piperacillin (no titer reported in this specific context, but characterized as least effective) and gentamicin (also among least effective) [1]. Ceftazidime also demonstrated the longest duration of activity with a mean titer of 1:5.1 at 4 hours post-dose.

Serum bactericidal activity Pseudomonas aeruginosa Pharmacodynamics

In Vivo Efficacy Advantage: Ceftazidime vs. Cefoperazone in Mouse Protection Model

Ceftazidime demonstrates superior in vivo efficacy against Pseudomonas aeruginosa infections compared to cefoperazone in a mouse protection model. Ceftazidime had ED50 values ranging from 0.2 to 10.8 mg/kg, whereas cefoperazone, along with piperacillin, carbenicillin, and mezlocillin, showed 'very poor activity' against the majority of the test strains of Pseudomonas [1].

In vivo efficacy Pseudomonas aeruginosa ED50

Differential Pharmacokinetic Profile: Ceftazidime vs. Cefotaxime in Dogs

In a comparative pharmacokinetic study in dogs, ceftazidime and cefotaxime exhibited distinct distribution and elimination profiles. Ceftazidime achieved a significantly higher initial plasma concentration (C0) and a larger area under the curve (AUC), indicating greater systemic exposure. Conversely, cefotaxime had a larger volume of distribution (Vdss), longer half-life (t1/2), and higher clearance (Cl) [1].

Pharmacokinetics Ceftazidime Cefotaxime Comparative study

Click Chemistry Capability: Tazide as a CuAAC and SPAAC Reagent

Tazide (the research-grade small molecule, distinct from the antibiotic) possesses an azide functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This functionality allows for the site-specific conjugation of Tazide to alkyne-bearing molecules, a capability not shared by many other antitumor agents lacking this chemical handle.

Click Chemistry CuAAC SPAAC Bioconjugation

Ceftazidime Stability Against β-Lactamases: A Key Differentiator

Ceftazidime demonstrates significant stability to hydrolysis by many bacterial β-lactamases, including common plasmid-mediated enzymes and some chromosomal AmpC β-lactamases. This stability is a critical factor in its activity against Gram-negative pathogens that produce these enzymes, unlike earlier cephalosporins which are readily inactivated [1].

β-lactamase stability AmpC Resistance

Optimal Use Cases for Tazide (Ceftazidime) Based on Quantitative Differentiation


Empirical Therapy of Nosocomial Pneumonia in Settings with High Pseudomonas aeruginosa Prevalence

Given its superior anti-pseudomonal activity (MIC90 = 4 mg/L vs. 16 mg/L for cefoperazone [1]) and robust in vivo efficacy (ED50 = 0.2-10.8 mg/kg [2]), Tazide is a preferred agent for initial empirical treatment of hospital-acquired pneumonia, especially in intensive care units where P. aeruginosa is a common and virulent pathogen. Its use can reduce the risk of inadequate initial therapy, a known driver of mortality in critically ill patients.

Targeted Monotherapy for Documented Pseudomonas aeruginosa Infections in Cystic Fibrosis Patients

The high serum bactericidal titers (mean peak 1:46.5 [3]) and prolonged duration of activity against P. aeruginosa make Tazide a cornerstone for managing acute pulmonary exacerbations in cystic fibrosis patients. Its ability to be used as a single agent, in place of combination therapy, is supported by comparative studies [4], which can simplify treatment regimens and reduce the risk of adverse events from multiple drugs.

Management of Infections Caused by β-Lactamase-Producing Gram-Negative Rods

Tazide's stability against a broad range of β-lactamases, including many plasmid-mediated enzymes and some chromosomal AmpC enzymes [5], makes it a valuable option for treating infections caused by organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, which often express these resistance determinants. This provides a therapeutic alternative when susceptibility testing indicates resistance to other β-lactams.

Bioconjugation and Targeted Therapeutic Development with Research-Grade Tazide

For preclinical research, the small molecule Tazide (C12H16N4O) can be utilized as a click chemistry reagent [6]. Its azide group enables conjugation to alkyne-modified targeting ligands (e.g., antibodies, peptides) or imaging probes via CuAAC or SPAAC reactions. This allows researchers to create novel Tazide-based conjugates for targeted drug delivery or theranostic applications, leveraging its reported antitumor activity [6] in a more directed manner.

Technical Documentation Hub

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